6‑Bromo Substitution versus Des‑Bromo Analog: Synthetic Diversification Potential
The 6‑bromoindazole motif in the target compound provides a chemically competent handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling systematic exploration of structure–activity relationships (SAR). The des‑bromo analog (1‑(1H‑indazol‑3‑yl)‑N‑isopropyl‑5‑oxo‑3‑pyrrolidinecarboxamide, CAS 1436006‑17‑5) lacks this reactive site and cannot be functionalized at the 6‑position without de novo synthesis [1]. In a typical Suzuki coupling, aryl bromides show >90% conversion under standard conditions, whereas the corresponding C–H bond in the des‑bromo compound requires harsh directing‑group strategies and offers <10% yield [2].
| Evidence Dimension | Synthetic tractability for late‑stage diversification |
|---|---|
| Target Compound Data | 6‑Br substituent enables Pd‑catalyzed cross‑coupling; typical Suzuki conversion >90% |
| Comparator Or Baseline | Des‑bromo analog (CAS 1436006‑17‑5): C–H bond at C6; Suzuki conversion not applicable |
| Quantified Difference | Target compound offers a functional handle for >90% coupling yield; comparator requires de novo synthesis for any C6 modification |
| Conditions | Standard Suzuki–Miyaura conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C (general class reference) |
Why This Matters
For medicinal chemistry groups building SAR libraries, the 6‑bromo handle eliminates weeks of synthesis time per analog, directly impacting procurement decisions when a versatile scaffold is required.
- [1] PubChem. (2025). Compound Summary for CID 71704509. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Class‑level reference for aryl bromide reactivity.) View Source
